3-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a piperidine ring at the 4-position and a trifluoromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Attachment of the Piperidine Ring: The piperidine ring can be attached to the pyridine ring through nucleophilic substitution reactions, often using piperidine or its derivatives as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce piperidine derivatives.
Scientific Research Applications
3-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act on neurotransmitter receptors or enzymes involved in inflammatory pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine: Lacks the piperidine ring, making it less versatile in terms of chemical reactivity and biological activity.
4-(Piperidin-4-yl)pyridine: Does not have the trifluoromethyl group, resulting in different electronic properties and applications.
3-(Piperidin-4-yl)-2-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group, leading to different chemical and biological properties.
Uniqueness
3-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine is unique due to the presence of both the piperidine and trifluoromethyl groups, which confer distinct electronic, steric, and lipophilic properties. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H13F3N2 |
---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
3-piperidin-4-yl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)10-9(2-1-5-16-10)8-3-6-15-7-4-8/h1-2,5,8,15H,3-4,6-7H2 |
InChI Key |
IBFVPNZWPZRTPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(N=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.